The compound is sourced from various chemical suppliers, including Thermo Fisher Scientific, Sigma-Aldrich, and LGC Standards. It is categorized under specialty chemicals, particularly those used in medicinal chemistry and research applications. The compound has a CAS number of 22795-97-7, which is essential for its identification in chemical databases.
The synthesis of (R)-2-(Aminomethyl)-1-ethylpyrrolidine typically involves several steps, primarily focusing on the construction of the pyrrolidine ring and subsequent functionalization:
The molecular structure of (R)-2-(Aminomethyl)-1-ethylpyrrolidine 2HCl can be described using various representations:
The structure features a pyrrolidine ring with an ethyl group and an aminomethyl substituent. The stereochemistry is significant, as the (R) configuration indicates specific spatial arrangements that can influence biological activity.
(R)-2-(Aminomethyl)-1-ethylpyrrolidine participates in several chemical reactions that are crucial for its functionality:
The mechanism of action for (R)-2-(Aminomethyl)-1-ethylpyrrolidine primarily relates to its role as a neurotransmitter modulator:
The physical and chemical properties of (R)-2-(Aminomethyl)-1-ethylpyrrolidine 2HCl include:
These properties are crucial for determining its behavior in biological systems and during synthesis.
(R)-2-(Aminomethyl)-1-ethylpyrrolidine has diverse applications in scientific research:
Chiral auxiliaries enable precise stereochemical control in synthesizing the R-enantiomer of 2-(aminomethyl)-1-ethylpyrrolidine. Ellman’s sulfinamides serve as particularly effective auxiliaries due to their ability to direct stereoselective imine reductions. In a representative approach, tert-butanesulfinamide [(R)-(+)-2-methyl-2-propanesulfinamide] condenses with 1-ethyl-2-formylpyrrolidine to form a chiral N-sulfinyl imine. Subsequent reduction with sodium borohydride or DIBAL-H yields the corresponding chiral amine with >90% diastereomeric excess (de), which undergoes acid-mediated auxiliary removal to furnish enantiomerically enriched (R)-2-(aminomethyl)-1-ethylpyrrolidine . Similarly, oxazolidinone auxiliaries like (R)-4-benzyl-2-oxazolidinone facilitate enantioselective alkylation at the pyrrolidine α-position, though this requires additional steps for functional group interconversion to install the aminomethyl moiety .
Table 1: Chiral Auxiliaries for Asymmetric Synthesis of R-Enantiomer
Auxiliary Class | Specific Example | Key Reaction Step | Stereoselectivity | Overall Yield |
---|---|---|---|---|
Ellman's Sulfinamides | (R)-(+)-2-Methyl-2-propanesulfinamide | Imine Reduction | >90% de | 65-72% |
Oxazolidinones | (R)-4-Benzyl-2-oxazolidinone | Enolate Alkylation | 85-88% ee | 58-63% |
Tartrate Derivatives | Di-p-toluoyl-D-tartaric acid | Diastereomeric Salt Crystallization | >99% ee after recryst. | 35-40%* |
*Yield reflects resolution efficiency, not chemical conversion
Camphor-derived auxiliaries such as (1R)-(-)-(10-camphorsulfonyl)oxaziridine enable asymmetric hydroxylation or amination but are less frequently applied to this specific target due to the need for multi-step derivatization .
Catalytic asymmetric hydrogenation offers a direct route to the chiral amine scaffold. Enol carbamates or enamides derived from 1-ethyl-2-methylene pyrrolidine undergo hydrogenation using Rh(I) complexes with chiral phosphine ligands (e.g., (R,R)-Et-DuPhos or (S)-BINAP). This method achieves up to 95% enantiomeric excess (ee) for the R-product at hydrogen pressures of 50–100 atm and 40–60°C [2]. Ruthenium-BINAP catalysts are equally effective for unsaturated precursors like 1-ethyl-2-(N-acetylaminomethyl)pyrrolidin-5-ene, though substrate synthesis complexity impacts overall efficiency. Heterogeneous catalysts like palladium on barium sulfate modified with cinchonidine afford moderate ee (70–80%) but benefit from recyclability [4]. A distinct electrochemical approach employs copper cathodes in methanol-sodium carbonate electrolyte to reduce 1-ethyl-2-(nitromethylidene)pyrrolidine at controlled potentials, achieving 85% yield with 94% ee under optimized conditions [1] [4].
Classical resolution remains viable for large-scale production of the R-enantiomer. Racemic 2-(aminomethyl)-1-ethylpyrrolidine forms diastereomeric salts with chiral resolving agents like di-p-toluoyl-D-tartaric acid (DPTTA) or dibenzoyl-D-tartaric acid. Selective crystallization from ethanol/water mixtures isolates the less soluble R-DPTTA salt, which is subsequently basified to liberate the enantiopure amine (>99% ee) . Kinetic resolution leverages enantioselective acylation catalyzed by Candida antarctica lipase B (CAL-B), where the S-amine reacts faster with vinyl acetate, leaving the R-enantiomer enriched in the unreacted fraction (E-value >200) [6]. The optical rotation of the resolved product (e.g., [α]²⁵D = +94° to +97° in chloroform) confirms enantiopurity [6] [8].
Solid-phase synthesis enhances purification and automation for synthesizing (R)-2-(aminomethyl)-1-ethylpyrrolidine derivatives. Wang resin-linked N-Fmoc-protected 4-aminopyrrolidine-2-carboxylic acid serves as a key building block. After Fmoc deprotection, reductive amination with acetaldehyde installs the 1-ethyl group, followed by on-resin reduction of the carboxylic acid to the aminomethyl function using polymer-bound borohydride reagents [7]. Alternatively, Ellman’s sulfinamide auxiliaries immobilized on Merrifield resin enable stereoselective imine formation and reduction without auxiliary leaching, affording the R-amine after acidic cleavage (ee >92%, overall yield 60–65%). While solid-phase methods facilitate rapid library generation for pharmaceutical screening, scalability challenges persist due to resin loading limitations (typically 0.5–1.2 mmol/g) and the need for large solvent volumes during washing cycles [7].
The synthetic route significantly impacts yield, cost, and purity. Racemic synthesis via electrolytic reduction of 1-ethyl-2-(nitromethylidene)pyrrolidine at copper cathodes delivers high chemical yields (85%) but necessitates post-synthesis resolution to obtain the R-enantiomer, reducing overall efficiency [1] [4]. Catalytic asymmetric hydrogenation achieves comparable yields (80–85%) with >90% ee in a single step but requires expensive noble metal catalysts and ligands. Chiral auxiliary-mediated routes offer excellent stereocontrol (>90% de) but incur additional costs for auxiliary synthesis/recovery and involve 3–5 steps, lowering net yields to 60–70%. Resolution methods, while operationally simple, cap maximum yield at 40% per cycle unless the undesired enantiomer is racemized and recycled [2] [6].
Table 2: Performance Metrics for Synthetic Approaches to R-Enantiomer
Synthetic Method | Chemical Yield | Enantiomeric Excess (ee) | Key Limitation | Cost Index (Relative) |
---|---|---|---|---|
Electrolytic Reduction (Racemic) | 85% | 0% (Racemate) | Requires Resolution | 1.0 |
Catalytic Asymmetric Hydrogenation | 82% | 92–95% | High Catalyst Cost ($1,200/g Rh) | 3.5 |
Chiral Auxiliary-Mediated | 65% | >90% | Multi-Step; Auxiliary Recovery Needed | 2.8 |
Diastereomeric Salt Resolution | 38%* | >99% | Theoretically ≤50% Yield per Cycle | 1.8 |
*Yield per resolution cycle without enantiomer recycling
Economic analyses indicate that catalytic asymmetric hydrogenation becomes cost-competitive at >100 kg scales despite high initial catalyst investment, whereas resolution suits small-scale (<10 kg) production of multiple enantiopure targets sharing a common resolving agent. Solid-phase synthesis remains confined to research-scale applications due to unfavorable economies of scale [7].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3